molecular formula C8H3N3O2 B1610772 4-Nitroisophthalonitrile CAS No. 52054-41-8

4-Nitroisophthalonitrile

Cat. No.: B1610772
CAS No.: 52054-41-8
M. Wt: 173.13 g/mol
InChI Key: WINJSPZPARNPQQ-UHFFFAOYSA-N
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Description

4-Nitroisophthalonitrile is an organic compound with the molecular formula C₆H₂(NO₂)(CN)₂. It is characterized by the presence of two cyano groups (-CN) and one nitro group (-NO₂) attached to an isophthalonitrile backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroisophthalonitrile can be synthesized through several methods, including the nitration of isophthalonitrile. The typical reaction involves treating isophthalonitrile with a nitrating agent such as nitric acid (HNO₃) under controlled conditions to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, where precise control of temperature, pressure, and reactant concentrations is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitroisophthalonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

  • Reduction: Reducing agents like iron (Fe) or hydrogen (H₂) can reduce the nitro group to an amine group.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the nitro group can produce 4-aminoisophthalonitrile.

  • Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitroisophthalonitrile is utilized in several scientific research areas, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Nitrophthalonitrile

  • 2-Nitrophthalonitrile

  • 2-Chloro-4-Nitrobenzonitrile

  • 1,2-Dicyanobenzene

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Properties

IUPAC Name

4-nitrobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O2/c9-4-6-1-2-8(11(12)13)7(3-6)5-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINJSPZPARNPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500603
Record name 4-Nitrobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52054-41-8
Record name 4-Nitrobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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